molecular formula C19H32O6 B1250360 Octalactin A

Octalactin A

Cat. No. B1250360
M. Wt: 356.5 g/mol
InChI Key: DFXGSTPVTKDVPD-PTFVMZFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octalactin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Enantioselective Synthesis

  • Octalactin A has been stereoselectively prepared using enantioselective aldol reactions. The medium-sized lactone part of Octalactin A was effectively constructed using a new and rapid mixed-anhydride lactonization, showcasing the efficiency of this protocol in synthesizing complex molecules (Shiina et al., 2005).

Synthetic Efforts

  • Efforts to synthesize Octalactin B, a related compound, have used enantioselective allyl- and crotyltitanations to control stereogenic centers, along with a cross-metathesis reaction and lactonization. This work contributes to the overall understanding of the synthesis of complex molecules like Octalactin A (Dinh et al., 2008).

Total Synthesis

  • The total synthesis of Octalactins A and B has been achieved from commercially available materials. Key steps included the Paterson-Aldol reaction, methylenation, and Claisen rearrangement, along with enzyme-mediated acetate deprotection. This synthesis is notable for its efficiency and yield (O'sullivan et al., 2004).

Rapid Lactonization Method

  • A new method for the synthesis of Octalactin B via mixed-anhydride lactonization has been developed. This method is particularly effective for synthesizing the eight-membered ring moiety of Octalactin, highlighting advancements in lactonization techniques (Shiina et al., 2004).

Ring-Closing Metathesis Reaction

  • A new total synthesis of Octalactin A was described, with a key step involving the construction of the eight-membered lactone core via ring-closing metathesis (RCM). This synthesis approach demonstrates the utility of RCM in forming complex natural products (Buszek et al., 2002).

Asymmetric Synthesis

  • A facile asymmetric synthesis of Octalactin lactone was developed, featuring a key In-mediated diastereoselective crotylation step. This synthesis approach contributes to the field by providing a more straightforward method for constructing complex molecular structures (Sharma et al., 2008).

Antitumor Potential

  • A speculative eight-membered lactam library, inspired by the structure of Octalactin A, has been prepared. This library validates the relevance and significance of structures like Octalactin A for potential antitumor applications (Brown et al., 2008).

properties

Product Name

Octalactin A

Molecular Formula

C19H32O6

Molecular Weight

356.5 g/mol

IUPAC Name

(4R,5S,8S)-4-hydroxy-8-[(2S)-1-[(2S,3R)-3-[(2S)-2-hydroxy-3-methylbutyl]-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-5-methyloxocan-2-one

InChI

InChI=1S/C19H32O6/c1-10(2)13(20)8-16-19(5,25-16)18(23)12(4)15-7-6-11(3)14(21)9-17(22)24-15/h10-16,20-21H,6-9H2,1-5H3/t11-,12-,13-,14+,15-,16+,19-/m0/s1

InChI Key

DFXGSTPVTKDVPD-PTFVMZFFSA-N

Isomeric SMILES

C[C@H]1CC[C@H](OC(=O)C[C@H]1O)[C@H](C)C(=O)[C@@]2([C@H](O2)C[C@@H](C(C)C)O)C

Canonical SMILES

CC1CCC(OC(=O)CC1O)C(C)C(=O)C2(C(O2)CC(C(C)C)O)C

synonyms

octalactin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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